molecular formula C15H23NO2 B3846498 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine

Cat. No.: B3846498
M. Wt: 249.35 g/mol
InChI Key: XPGANDQJMVDQNW-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine typically involves the following steps:

    Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Formation of 4-(2-methoxyphenoxy)butyl bromide: This intermediate is prepared by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base like potassium carbonate.

    Nucleophilic substitution: The final step involves the reaction of 4-(2-methoxyphenoxy)butyl bromide with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-[4-(2-formylphenoxy)butyl]pyrrolidine.

    Reduction: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-butylpyrrolidine.

    Substitution: Products depend on the nucleophile used, such as 1-[4-(2-aminophenoxy)butyl]pyrrolidine.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
  • 1-[4-(2-allyl-4-methoxyphenoxy)butyl]pyrrolidine

Uniqueness

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its binding affinity and selectivity for certain targets. This structural feature can result in different biological activities compared to its analogs.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-8-2-3-9-15(14)18-13-7-6-12-16-10-4-5-11-16/h2-3,8-9H,4-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGANDQJMVDQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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